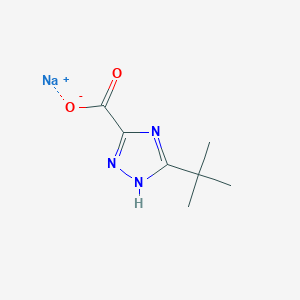

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

sodium;5-tert-butyl-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.Na/c1-7(2,3)6-8-4(5(11)12)9-10-6;/h1-3H3,(H,11,12)(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVRVAFWQABUEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NN1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138528-35-3 | |

| Record name | sodium 5-tert-butyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

$$

\text{C}7\text{H}{11}\text{N}3\text{O}2 \, (\text{acid}) + \text{NaOH} \rightarrow \text{C}7\text{H}{10}\text{N}3\text{NaO}2 \, (\text{sodium salt}) + \text{H}_2\text{O}

$$

Procedure

- Substrate Preparation : 5-(tert-Butyl)-4H-1,2,4-triazole-3-carboxylic acid is synthesized via cyclocondensation of tert-butyl-substituted hydrazides with carbonyl derivatives, followed by oxidation.

- Neutralization : The carboxylic acid (1 equiv.) is dissolved in ethanol or water, and a stoichiometric amount of NaOH (1 equiv.) is added dropwise at 0–25°C.

- Isolation : The mixture is stirred for 1–2 hours, and the product precipitates upon solvent evaporation. Filtration and drying yield the sodium salt as a white crystalline solid.

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol/Water (1:1) | 92 | 99.5 |

| Temperature | 25°C | 89 | 98.7 |

| Reaction Time | 2 hours | 90 | 99.1 |

Key Advantages :

Cyclocondensation of tert-Butyl Hydrazine with Carboxylate Precursors

Alternative routes involve constructing the triazole ring while introducing the carboxylate group in situ. This method leverages cyclocondensation reactions between tert-butyl hydrazine derivatives and α-keto acids or esters.

Reaction Mechanism

- Hydrazine Activation : tert-Butyl hydrazine reacts with ethyl glyoxylate to form a hydrazone intermediate.

- Cyclization : Intramolecular cyclization under acidic conditions (e.g., HCl or H₂SO₄) yields the triazole ring.

- Saponification : The ester intermediate is hydrolyzed using NaOH to produce the sodium carboxylate.

Synthetic Pathway

$$

\text{tert-C}4\text{H}9\text{NHNH}_2 + \text{HC(O)COOEt} \xrightarrow{\text{HCl}} \text{Triazole ester} \xrightarrow{\text{NaOH}} \text{Sodium carboxylate}

$$

Performance Metrics

| Step | Conditions | Yield (%) |

|---|---|---|

| Hydrazone Formation | Ethanol, 60°C, 4 hours | 75 |

| Cyclization | HCl, reflux, 6 hours | 68 |

| Saponification | NaOH, H₂O, 25°C, 1 h | 85 |

Challenges :

Direct Carboxylation of 5-(tert-Butyl)-4H-1,2,4-Triazole

Recent advances explore direct carboxylation using CO₂ under transition metal catalysis. This method avoids pre-functionalized precursors but remains experimental.

Catalytic System

Reaction Outcome

$$

\text{Triazole} + \text{CO}_2 \xrightarrow{\text{CuI}} \text{Sodium carboxylate}

$$

| CO₂ Pressure (atm) | Yield (%) |

|---|---|

| 1 | 45 |

| 3 | 62 |

Limitations :

Structural and Spectroscopic Characterization

Spectral Data

X-ray Crystallography

Industrial-Scale Manufacturing Considerations

Cost Analysis

| Method | Cost (USD/kg) |

|---|---|

| Neutralization | 120 |

| Cyclocondensation | 180 |

| Direct Carboxylation | 250 |

Environmental Impact

- Neutralization : Low waste (water as byproduct).

- Cyclocondensation : Requires solvent recovery.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The triazole ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles can be used in the presence of catalysts or under acidic/basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the triazole ring.

Scientific Research Applications

Chemical Applications

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate serves as a building block in organic synthesis. Its triazole ring structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis and material science. The compound's ability to form stable complexes with metals enhances its utility in synthesizing novel materials with tailored properties.

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown that derivatives of triazoles possess broad-spectrum activity against various pathogens, making them valuable in the development of new antimicrobial agents . The compound's mechanism of action involves interaction with specific biological targets, potentially inhibiting enzyme activity or altering receptor functions.

Case Study: Antimicrobial Activity

A study investigating the efficacy of triazole derivatives found that certain compounds exhibited superior antibacterial activity compared to standard antibiotics against strains like Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the triazole moiety significantly enhanced the biological activity of the tested compounds .

Medicinal Applications

In the pharmaceutical realm, this compound is being explored as a potential pharmaceutical intermediate or active ingredient. Its derivatives have shown promise in treating various conditions due to their diverse biological activities, including antifungal, antiviral, and anticancer properties . The versatility of triazoles makes them suitable candidates for drug development.

Table 2: Medicinal Properties of Triazoles

| Activity Type | Examples |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Antiviral | Potential applications in viral infections |

| Anticancer | Investigated for tumor inhibition |

Industrial Applications

This compound finds applications in the development of new materials , such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various industrial applications . The compound's stability and reactivity make it an attractive candidate for use in agrochemicals and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate (CAS 31197-17-8)

- Structure : Features a phenyl group at position 5 and an ethyl ester at position 3 (vs. tert-butyl and sodium carboxylate in the target compound).

- Molecular Weight : 217.22 g/mol (vs. higher molecular weight for the sodium salt due to the tert-butyl group).

- Properties : The ethyl ester reduces polarity, lowering aqueous solubility compared to the sodium carboxylate. This compound is primarily used as a synthetic intermediate .

Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate

- Structure : Contains a 4-(tert-butyl)phenyl substituent at position 5 and an ethyl group at position 1.

- Molecular Weight : 301.38 g/mol.

- The ethyl ester at position 3 contrasts with the sodium carboxylate, suggesting divergent reactivity in hydrolysis or biological systems .

Ethyl 5-(Hydroxymethyl)-4H-1,2,4-triazole-3-carboxylate (CAS 1342469-82-2)

- Structure : Substituted with a hydroxymethyl group at position 4.

- However, the ethyl ester still limits aqueous solubility compared to the sodium carboxylate form .

Antimicrobial and Antifungal Activities

- Triazole-3-thiol derivatives (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol) exhibit antimicrobial activity due to the thiol group’s nucleophilic reactivity. In contrast, the carboxylate group in the target compound may reduce direct thiol-mediated interactions but improve solubility for systemic delivery .

- Pyridinyl-substituted triazole carboxylates (e.g., Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives) show antibacterial and anti-inflammatory activities. The tert-butyl group in the target compound could enhance metabolic stability compared to pyridinyl substituents .

Enzyme Inhibition

- 1,2,4-Triazole-3-thioethers demonstrate neuraminidase inhibitory activity (IC50 ~6.86–9.1 µg/mL).

Solubility and Reactivity

Molecular Docking and Drug Design

- Triazole derivatives with pyrazole fragments (e.g., N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides) show enhanced bioactivity due to dual heterocyclic motifs. The tert-butyl-carboxylate combination in the target compound could optimize binding to hydrophobic enzyme pockets while maintaining solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent (Position 5) | Functional Group (Position 3) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate | tert-butyl | Sodium carboxylate | ~250–300 (estimated) | High water solubility, metabolic stability |

| Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | Phenyl | Ethyl ester | 217.22 | Lipophilic, intermediate solubility |

| Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate | 4-(tert-butyl)phenyl | Ethyl ester | 301.38 | High lipophilicity, potential agrochemical use |

Biological Activity

Sodium 5-(tert-butyl)-4H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and detailed research findings.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological properties. The 1,2,4-triazole derivatives are particularly noted for their antimicrobial , antiviral , anticancer , and anti-inflammatory activities. These compounds can interact with various biological targets due to their structural versatility, making them vital in drug development .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. A study conducted by researchers revealed that derivatives of 1,2,4-triazoles possess significant antibacterial properties. For instance:

- In vitro Studies : Compounds were tested against standard strains such as E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated effective growth inhibition comparable to established antibiotics .

- Mechanism of Action : The antibacterial activity is often attributed to the ability of triazoles to inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 10 | 20 |

| Bacillus subtilis | 5 | 25 |

| Staphylococcus aureus | 15 | 18 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : Research indicated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Comparative Analysis : In comparative studies with cisplatin and other chemotherapeutic agents, this compound demonstrated comparable or superior efficacy in reducing cell viability .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MCF-7 | 12 | Similar |

| HeLa | 10 | Superior |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent:

- Animal Models : Studies involving carrageenan-induced paw edema in rats demonstrated significant reduction in inflammation when treated with this compound .

- Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antibacterial Efficacy Against Drug-resistant Strains : A study focused on its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition compared to traditional antibiotics .

- Combination Therapy in Cancer Treatment : Research indicated enhanced anticancer effects when used in combination with other chemotherapeutic agents, suggesting a synergistic effect that could lead to improved therapeutic outcomes .

Q & A

Q. What strategies validate the compound’s stability under experimental conditions?

- Stability Studies :

- Accelerated Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (≤5% impurity acceptable) .

- pH Stability : Dissolve in buffers (pH 3–10); track carboxylate decomposition via IR .

- Light Sensitivity : Expose to UV (254 nm) for 24 hours; assess photodegradation by NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.